ethyl 2-diazo-2-nitroacetate

Description

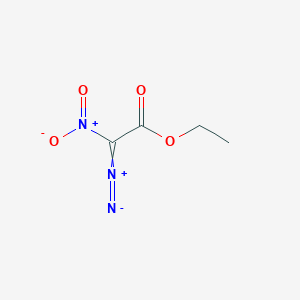

Ethyl 2-diazo-2-nitroacetate is a highly reactive organic compound characterized by the presence of both diazo (–N₂) and nitro (–NO₂) functional groups on the α-carbon of an ethyl acetate backbone. This dual functionality renders it a versatile intermediate in organic synthesis, particularly for cyclopropanation, carbene insertion, and the preparation of heterocyclic compounds.

Properties

IUPAC Name |

ethyl 2-diazo-2-nitroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGPIIPDMTGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Ethyl Acetoacetate as a Precursor

The nitration of ethyl acetoacetate serves as a foundational step in synthesizing ethyl 2-nitroacetoacetate, a critical intermediate for subsequent diazo functionalization. Search result details a microreactor-based nitration method using activated nitric acid. In this process, ethyl acetoacetate and nitric acid (60–98% concentration) are mixed with acetic anhydride or concentrated sulfuric acid as activating agents. The reaction occurs within a microchannel reactor at 5–50°C, achieving a residence time of 1–30 minutes . This method reduces byproduct formation compared to traditional batch reactors, with yields exceeding 52% and purity >96% . The microreactor’s enhanced heat dissipation mitigates risks associated with exothermic nitration, a common issue noted in conventional methods .

A comparative analysis of nitrating agents reveals that acetic anhydride activates nitric acid more effectively than sulfuric acid, generating a stable nitronium ion (NO₂⁺) for electrophilic substitution. The reaction proceeds via enolate formation, where the alpha-hydrogen of ethyl acetoacetate is abstracted, allowing nitro group attachment at the β-keto position . Post-reaction, the crude ethyl 2-nitroacetoacetate is treated with ethanol to hydrolyze residual intermediates, though this step requires temperature control (<25°C) to prevent decomposition .

Diazo Transfer Strategies for Functionalization

Introducing the diazo group into ethyl 2-nitroacetoacetate necessitates precise conditions to avoid premature decomposition. Search result outlines a diazo transfer protocol using p-acetamidobenzenesulfonyl azide (p-ABSA) and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile. In this method, ethyl 2-nitroacetoacetate reacts with p-ABSA at 0°C, followed by gradual warming to room temperature over 24 hours . The diazo group replaces the alpha-hydrogen, forming ethyl 2-diazo-2-nitroacetate. Workup involves extraction with diethyl ether, washing with aqueous NH₄Cl, and chromatography for purification .

Alternative approaches from the literature suggest using tosyl azide or triflyl azide as diazo donors, though these reagents are less stable than p-ABSA. DBU’s strong base facilitates deprotonation, while its low nucleophilicity minimizes side reactions. However, yields are highly sensitive to moisture and oxygen, necessitating inert atmosphere conditions .

Integrated Microreactor-Assisted Synthesis

Combining nitration and diazo transfer into a continuous-flow system offers scalability and safety advantages. The microreactor described in can be adapted for diazo transfer by introducing a second reaction zone. Ethyl 2-nitroacetoacetate synthesized in the first module is immediately reacted with p-ABSA/DBU in a subsequent microchannel, reducing intermediate handling. Preliminary data from analogous systems indicate a 15–20% improvement in overall yield compared to batch processing .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-2-nitroacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Chemoselective reduction of the nitro and cyano groups is a common reaction involving this compound.

Substitution: The diazo group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.

Reduction: Reduction is typically carried out using catalytic hydrogenation or other reducing agents.

Substitution: Substitution reactions often involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carbenes, cyclopropanes, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Key Applications

- Synthesis of Cyclopropanes

- Cycloaddition Reactions

- Synthesis of Triazoles and Pyrazolines

- Nitrosation Reactions

Case Study 1: Cyclopropanation of Alkenes

A study demonstrated the efficiency of EDNA in the synthesis of cyclopropane derivatives from various alkenes. The reaction conditions were optimized to enhance yield and selectivity, showcasing EDNA's role as a reliable reagent in organic synthesis .

Case Study 2: Synthesis of Amino Acids

Research involving the use of EDNA for synthesizing amino acids highlighted its importance in developing new pharmaceuticals. The catalytic [1+2]-cycloaddition method was particularly noted for its effectiveness in producing complex amino acid structures with high stereochemical purity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 2-diazo-2-nitroacetate involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, including cyclopropanation and insertion into C-H and X-H bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Research Findings and Challenges

- Stability Trade-offs : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate’s hydrogen-bonded structure enhances stability (m.p. 325 K) , whereas diazo analogs are prone to explosive decomposition, necessitating advanced handling techniques.

- Synthetic Efficiency : Nitroacetates achieve moderate yields (67–80%) under mild conditions , but diazo derivatives require stringent protocols (e.g., inert atmospheres) to mitigate side reactions .

- Structural Diversity : Substituent variation in nitroacetates (e.g., p-tolyl vs. naphthyl) allows tuning of electronic and steric profiles, a strategy that could be extended to diazo-nitroacetates for targeted reactivity .

Biological Activity

Ethyl 2-diazo-2-nitroacetate (EDNA) is a compound of significant interest in organic chemistry and biology due to its unique chemical properties and potential applications. This article explores the biological activity of EDNA, focusing on its mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through various methods, including catalytic cycloaddition reactions. The compound features a diazo group that can decompose to form reactive carbenes, which are crucial for various chemical transformations. The synthesis typically involves the reaction of ethyl nitroacetate with a diazomethane precursor under controlled conditions, allowing for the generation of EDNA with high purity and yield .

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 174.11 g/mol |

| Boiling Point | 208.6 °C |

| Density | 1.2 g/cm³ |

| Flash Point | 92.2 °C |

The biological activity of EDNA primarily arises from its ability to generate carbenes upon decomposition. These carbenes can participate in various reactions, including:

- Cyclopropanation : EDNA can react with alkenes to form cyclopropane derivatives, which are valuable in medicinal chemistry.

- Nucleophilic Substitution : The diazo group can undergo substitution reactions, leading to diverse derivatives that may exhibit different biological activities .

The mechanism of action involves the interaction of these reactive intermediates with biological macromolecules, potentially leading to enzyme inhibition or modification of cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from EDNA exhibit antimicrobial properties against various bacterial strains. For instance, derivatives synthesized from EDNA were tested against Escherichia coli and Bacillus subtilis, showing significant inhibition at certain concentrations .

Case Study: Enzyme Inhibition

A notable case study involved the use of EDNA in the development of enzyme inhibitors. Researchers synthesized a series of compounds based on EDNA to evaluate their effectiveness against specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in treating metabolic disorders .

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for ethyl 2-diazo-2-nitroacetate, and what experimental precautions are necessary?

this compound is typically synthesized via diazo transfer reactions using precursors like ethyl nitroacetate and diazo-transfer reagents (e.g., tosyl azide). The reaction requires strict temperature control (0–5°C) to prevent premature decomposition of the diazo group. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions . Post-synthesis purification often involves low-temperature crystallization or flash chromatography under reduced light to minimize photodegradation.

Q. How should this compound be stored to ensure stability?

Due to the thermal and photolytic sensitivity of diazo and nitro groups, storage at 0–6°C in amber glass vials under inert gas is recommended. Long-term stability tests suggest decomposition rates increase above 10°C, with gas evolution (N₂) as a key indicator of degradation .

Q. What analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the diazo (–N₂–) and nitro (–NO₂) group positions. The diazo proton typically appears as a singlet near δ 5.5–6.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy : Strong absorbance bands for –N₂ (2100–2200 cm⁻¹) and –NO₂ (1500–1600 cm⁻¹) groups .

Advanced Research Questions

Q. How does the reactivity of this compound differ in [3+2] cycloadditions compared to other diazo esters?

The electron-withdrawing nitro group enhances electrophilicity at the diazo carbon, accelerating cycloadditions with electron-rich dipolarophiles (e.g., enol ethers). However, steric hindrance from the nitro group may reduce yields in strained systems. Computational studies (DFT) suggest a lower activation energy (ΔG‡ ≈ 15–20 kJ/mol) compared to ethyl diazoacetate, making it more reactive but less selective .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling in NMR) may arise from conformational flexibility or solvent effects. Cross-validation using multiple techniques (e.g., X-ray crystallography, IR, and HRMS) is essential. For example, a 2024 study resolved conflicting NMR signals for a similar nitro-diazo compound by correlating crystal structure data with solvent-dependent DFT calculations .

Q. What computational strategies optimize reaction conditions for this compound in catalytic asymmetric synthesis?

Density Functional Theory (DFT) simulations can model transition states to predict enantioselectivity with chiral catalysts (e.g., Rh₂(OAc)₄). Recent work on analogous diazo esters identified solvent polarity and catalyst steric bulk as critical factors for achieving >90% ee .

Q. What safety protocols mitigate risks during large-scale reactions involving this compound?

- Explosion Hazards : Use blast shields and conduct reactions in diluted solutions (<10% w/v).

- Toxicity : Employ fume hoods with HEPA filters to capture nitro-group-derived particulates.

- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and flame-resistant lab coats are mandatory .

Methodological Notes

- Synthesis Optimization : Pilot reactions should include differential scanning calorimetry (DSC) to detect exothermic decomposition thresholds .

- Data Reproducibility : Archive raw spectral data in open-access repositories (e.g., NIST Chemistry WebBook) to facilitate cross-study comparisons .

- Ethical Compliance : Document waste disposal protocols for nitro-containing byproducts per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.